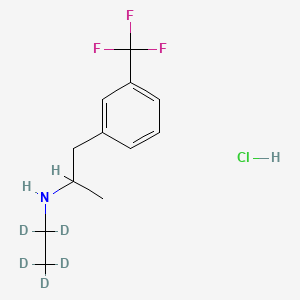

rac Fenfluramine-d5 Hydrochloride

Description

Significance of Deuterium (B1214612) Labeling in Contemporary Analytical Chemistry and Chemical Biology

Deuterium (D) is a stable isotope of hydrogen containing one proton and one neutron, effectively doubling the mass of a hydrogen atom. wikipedia.org This seemingly subtle change has profound implications for research. The bond formed between carbon and deuterium (C-D) is stronger and more resistant to cleavage than the corresponding carbon-hydrogen (C-H) bond. alfa-chemistry.combioscientia.de This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of deuterium's utility in research. alfa-chemistry.comchem-station.com

In analytical chemistry and chemical biology, deuterium labeling serves several key functions:

Metabolic Tracing: Deuterated compounds act as tracers to elucidate complex metabolic pathways. clearsynth.commusechem.com By introducing a deuterated molecule into a biological system, scientists can track its journey and identify its various metabolites using mass spectrometry, which distinguishes molecules based on their mass-to-charge ratio. youtube.com

Elucidation of Reaction Mechanisms: The KIE can slow down chemical reactions where C-H bond breaking is the rate-limiting step. chem-station.comyoutube.com By comparing the reaction rates of a deuterated compound with its non-deuterated counterpart, researchers can gain critical insights into the mechanism of a chemical reaction. chem-station.comprinceton.eduucsb.edu

Quantitative Analysis: Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry assays. acs.orgnih.gov Because they are chemically almost identical to the non-labeled analyte, they behave similarly during sample preparation and analysis, but their different mass allows for precise and accurate quantification of the target compound.

Structural Biology: In techniques like neutron scattering, selective deuteration of proteins or other biomolecules can enhance the visibility of molecular structures and help in deconvoluting the relative arrangement of components within complex assemblies. clearsynth.comnih.gov

Rationale for Deuterium Incorporation in Pharmaceutical-Related Compounds for Research Purposes

The unique properties of deuterium make it a valuable tool in pharmaceutical research and development. The strategic replacement of hydrogen with deuterium in a drug molecule can significantly impact its metabolic fate. nih.govuniupo.it

The primary rationales for using deuterium-labeled compounds in pharmaceutical research include:

Pharmacokinetic and ADME Studies: Stable isotope-labeled compounds, including deuterated versions, are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. nih.govacs.orgacs.org Using a deuterated version as an internal standard allows for robust quantification of the parent drug in biological matrices like blood, plasma, and urine. nih.gov

Altering Metabolic Pathways (Metabolic Switching): The kinetic isotope effect can be leveraged to slow down the metabolism of a drug at a specific site. bioscientia.denih.gov Many drugs are broken down by enzymes, such as the cytochrome P450 (CYP450) family, in reactions that involve C-H bond cleavage. bioscientia.de Replacing a hydrogen atom with deuterium at the site of metabolic attack can decrease the rate of this breakdown, a phenomenon sometimes called "metabolic switching." bioscientia.deosti.gov This can lead to:

Improved Metabolic Stability: A longer half-life in the body, which might allow for less frequent dosing. wikipedia.orgalfa-chemistry.comdeutramed.com

Enhanced Safety and Tolerability: Reduced formation of potentially toxic or undesirable metabolites. alfa-chemistry.comresearchgate.net

Overview of rac Fenfluramine-d5 Hydrochloride as a Reference Material and Mechanistic Probe

This compound is a deuterium-labeled version of Fenfluramine (B1217885) Hydrochloride. In this specific isotopologue, five hydrogen atoms on the N-ethyl group have been replaced with deuterium atoms. cymitquimica.comlgcstandards.com It is supplied as a reference material for research purposes, particularly in analytical testing. lgcstandards.comclearsynth.com

As a Reference Material: The primary application of this compound is as a stable isotope-labeled internal standard for the quantification of fenfluramine in biological samples. cymitquimica.comclearsynth.com In clinical and preclinical studies, researchers need to measure the concentration of fenfluramine accurately. By adding a known amount of this compound to the sample, analysts can use techniques like liquid chromatography-mass spectrometry (LC-MS) to determine the precise amount of the unlabeled drug present, correcting for any loss during sample processing.

Compound Information

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17ClF3N |

|---|---|

Molecular Weight |

272.75 g/mol |

IUPAC Name |

N-(1,1,2,2,2-pentadeuterioethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H/i1D3,3D2; |

InChI Key |

ZXKXJHAOUFHNAS-IYSLTCQOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])NC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling of Rac Fenfluramine D5 Hydrochloride

Precursor Selection and Chemical Transformations in Fenfluramine (B1217885) Synthesis

The synthesis of fenfluramine typically involves several key chemical transformations starting from readily available precursors. A common route begins with 1-(3-trifluoromethyl)phenyl-propan-2-one. newdrugapprovals.orggoogle.comgoogle.com This ketone precursor undergoes reductive amination with ethylamine (B1201723) to yield fenfluramine. googleapis.com Various reducing agents can be employed in this step, with sodium borohydride (B1222165) being a frequently used option. newdrugapprovals.orggoogleapis.com

Alternative synthetic pathways have also been described. One such method involves the reduction of 1-(3-trifluoromethyl)phenyl-propan-2-one to the corresponding alcohol, which is then converted to a tosylate. This intermediate is subsequently transformed into an azide, followed by hydrogenation to the primary amine, and finally N-ethylation to produce fenfluramine. google.comgoogle.com However, this multi-step process can be less efficient for industrial-scale synthesis. google.com Another approach utilizes the reaction of 3-bromobenzotrifluoride (B45179) with a Grignard reagent, but this method can be problematic due to the pyrophoric nature of Grignard reagents. google.com

The choice of synthetic route often depends on factors such as yield, purity, cost-effectiveness, and environmental safety. google.com For the synthesis of the racemic mixture of fenfluramine, non-chiral reducing agents are used. google.com

Strategies for Stereochemical Control in rac-Fenfluramine Synthesis

The synthesis of rac-fenfluramine, by definition, does not involve stereochemical control, resulting in an equal mixture of both enantiomers. google.com Stereochemistry is a crucial factor in pharmacology, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. researchgate.netsemanticscholar.org In the context of racemic fenfluramine synthesis, the objective is to produce the 1:1 mixture of the (R)- and (S)-enantiomers. google.com Should the separation of enantiomers be required, techniques such as chiral resolution by crystallization or chiral column chromatography can be employed on the final racemic mixture. google.com

Techniques for Site-Specific Deuterium (B1214612) Incorporation at the d5 Position

The introduction of deuterium atoms at specific positions within a molecule is a key aspect of synthesizing isotopically labeled compounds like rac-Fenfluramine-d5 Hydrochloride. nih.gov The "-d5" designation indicates that five hydrogen atoms have been replaced by deuterium. In the case of Fenfluramine-d5, this labeling is on the N-ethyl group. cymitquimica.comclearsynth.com

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (H-D exchange) is a common method for introducing deuterium into organic molecules. wikipedia.org This reaction involves the replacement of a hydrogen atom with a deuterium atom from a deuterium source, often deuterium oxide (D₂O). mdpi.comresearchgate.netmdpi.com The exchange can be catalyzed by acids, bases, or metals. wikipedia.orgmdpi.com For the specific labeling of the ethyl group in fenfluramine, a direct H-D exchange on the final molecule would likely be challenging due to the lack of easily exchangeable protons on the ethyl chain under mild conditions. Therefore, this method is less suitable for the targeted synthesis of rac-Fenfluramine-d5 Hydrochloride.

Use of Deuterated Reagents and Solvents in Synthetic Routes

A more direct and controlled method for producing rac-Fenfluramine-d5 Hydrochloride involves the use of deuterated reagents during the synthesis. clearsynth.com Specifically, to achieve the d5-labeling on the ethyl group, a deuterated form of ethylamine, such as ethyl-d5-amine, would be used in the reductive amination of 1-(3-trifluoromethyl)phenyl-propan-2-one. This ensures the site-specific incorporation of the five deuterium atoms onto the ethyl group of the fenfluramine molecule. nih.gov The use of deuterated reagents is a powerful tool for creating isotopically labeled compounds with high precision. clearsynth.com

| Reagent/Solvent | Purpose in Synthesis |

| Ethyl-d5-amine | Introduction of the deuterated ethyl group |

| Deuterated Solvents (e.g., Methanol-d4) | Can be used as reaction solvent to minimize isotopic dilution |

| Sodium Borodeuteride | Can be used as a deuterated reducing agent |

Purification and Isolation of rac-Fenfluramine-d5 Hydrochloride for High Isotopic Purity

After the synthesis of rac-Fenfluramine-d5, purification is crucial to ensure high chemical and isotopic purity. The crude product is typically obtained as a free base, which is an oil. newdrugapprovals.org This crude oil is then converted to the hydrochloride salt by reacting it with hydrogen chloride in a suitable solvent, such as ethyl acetate. newdrugapprovals.org The resulting precipitate, rac-Fenfluramine-d5 Hydrochloride, is a solid that can be further purified by crystallization. newdrugapprovals.org

Crystallization is a key step in achieving high purity. newdrugapprovals.org Solvents like 2-butanol (B46777) can be used for this purpose. newdrugapprovals.org The process often involves dissolving the solid in a hot solvent and then allowing it to cool slowly, which promotes the formation of well-defined crystals and the exclusion of impurities. newdrugapprovals.org Multiple crystallization steps may be necessary to achieve the desired level of purity. newdrugapprovals.org Cryogenic distillation is another technique used for isotopic purification, particularly for separating hydrogen isotopes, though it is less commonly applied directly to complex organic molecules. bohrium.comnih.govresearchgate.net

Evaluation of Isotopic Enrichment and Positional Integrity Post-Synthesis

Following purification, it is essential to verify the isotopic enrichment and the position of the deuterium labels. A combination of analytical techniques is typically employed for this purpose. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming the incorporation of the deuterium atoms. High-resolution mass spectrometry (HR-MS) can provide precise mass measurements, allowing for the calculation of isotopic enrichment by analyzing the isotopic ion clusters. rsc.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the positional integrity of the deuterium labels. rsc.org In ¹H NMR, the absence of signals at the positions where deuterium has been incorporated provides direct evidence of successful labeling. Furthermore, ²H (Deuterium) NMR can be used to directly observe the deuterium atoms in the molecule. The integration of NMR signals can also provide an estimate of the isotopic purity. rsc.orgmdpi.com

These analytical methods ensure that the synthesized rac-Fenfluramine-d5 Hydrochloride meets the required specifications for its intended use as an internal standard or in metabolic studies. acs.orgrsc.org

| Analytical Technique | Information Provided |

| High-Resolution Mass Spectrometry (HR-MS) | Confirms molecular weight and allows for calculation of isotopic enrichment. rsc.org |

| ¹H Nuclear Magnetic Resonance (NMR) | Confirms the absence of protons at the labeled positions. rsc.org |

| ²H Nuclear Magnetic Resonance (NMR) | Directly observes the incorporated deuterium atoms. |

Advanced Analytical Characterization and Method Development for Rac Fenfluramine D5 Hydrochloride

Chromatographic Separation Techniques for Compound Analysis and Purity Assessment

Chromatographic methods are essential for separating rac Fenfluramine-d5 Hydrochloride from potential impurities, its non-deuterated counterpart, and its enantiomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for this purpose.

HPLC is a versatile and widely used technique for the analysis of fenfluramine (B1217885) and its derivatives, offering excellent resolution and sensitivity. nih.gov Commercial products of this compound often report purity levels greater than 95% as determined by HPLC. lgcstandards.com

Reversed-phase HPLC (RP-HPLC) is the most common chromatographic mode for the analysis of fenfluramine. phenomenex.com This technique separates molecules based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase. phenomenex.com For fenfluramine analysis, C18 columns are frequently employed due to their strong hydrophobic retention capabilities. phenomenex.comnih.govnih.gov

Methods have been developed for the determination of fenfluramine in various samples, including pharmaceutical formulations and biological matrices. nih.govnih.govchinjmap.com A typical RP-HPLC method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as ammonium (B1175870) acetate. nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the analyte from matrix components. phenomenex.comnih.gov

While less common for this specific compound, normal-phase HPLC, which uses a polar stationary phase and a non-polar mobile phase, can also be applied. This technique separates compounds based on their polarity.

Table 1: Examples of Reversed-Phase HPLC Methods for Fenfluramine Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.govresearchgate.net | Method 3 lcms.cz |

|---|---|---|---|

| Column | Hypersil BDS C18 (5 µm, 25 cm x 0.46 cm) | Reversed-phase C18 column | Phenomenex LUNA 5u C18(2) (2.0 mm I.D. x 150 mm) |

| Mobile Phase | Acetonitrile : 0.4 mol/L Ammonium Acetate : Triethylamine (30:70:2 v/v/v) | Gradient elution with a C18 column | A: 0.1% trifluoroacetic acid in water, B: 0.1% trifluoroacetic acid in acetonitrile |

| Detection | UV at 264 nm | Tandem Mass Spectrometry (MS/MS) | Mass Spectrometry (MS) |

| Internal Standard | Caffeine | Deuterated internal standards | Not specified |

| Application | Quantification in tablets | Quantification in human plasma | Analysis of N-nitroso-fenfluramine |

Since Fenfluramine is a chiral molecule, existing as D- and L-enantiomers, the analysis of the racemic mixture requires chiral separation techniques. nih.govelsevierpure.com This is crucial for determining the enantiomeric purity of the compound. nih.govnih.gov Chiral HPLC is the predominant method for this purpose, utilizing a chiral stationary phase (CSP) to differentiate between the enantiomers. nih.govwvu.edu

An enantioselective HPLC method has been described for the separation of D-fenfluramine (dexfenfluramine) and L-fenfluramine (levofenfluramine), along with their active metabolites. nih.govelsevierpure.com This method employs a Chiralcel OD-R column, achieving separation through the differential interaction of the enantiomers with the chiral stationary phase. nih.govelsevierpure.com The development of such methods is vital for quality control and for studying the stereoselective properties of the drug. wvu.edu While traditional chiral chromatography can sometimes involve tedious sample preparation, it provides reliable results comparable to other techniques like NMR. nih.gov

Table 2: Chiral HPLC Method for Fenfluramine Enantiomers

| Parameter | Method Details nih.govelsevierpure.com |

|---|---|

| Column | Chiralcel OD-R |

| Separation Principle | Gradient separation to resolve D- and L-enantiomers |

| Detection | Fluorescence (Ex: 325 nm, Em: 430 nm) after derivatization |

| Application | Determination of D- and L-enantiomers of Fenfluramine and Norfenfluramine (B1679916) in plasma |

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of fenfluramine. nih.govnih.gov Due to the amine group in fenfluramine, derivatization is often necessary to improve its volatility and chromatographic behavior. nih.govnih.gov A common derivatizing agent is trifluoroacetic anhydride (B1165640). nih.gov

GC methods have been developed for the determination of fenfluramine in tablets and for the simultaneous analysis of fenfluramine and other related compounds in urine. nih.govnih.gov These methods typically use a packed or capillary column with a non-polar stationary phase, such as SE-30. nih.govnih.gov The use of a flame ionization detector (FID) or a mass spectrometer allows for sensitive detection and quantification. nih.gov

Table 3: Gas Chromatography Method for Fenfluramine Analysis

| Parameter | Method Details nih.gov |

|---|---|

| Column | 2.1 m x 3.2 mm i.d. glass column with 5% SE-30 stationary phase |

| Temperatures | Oven: 125°C, Injector: 160°C, Detector: 160°C |

| Derivatization | Trifluoroacetic anhydride at 40°C for 30 min |

| Detection | Flame Ionization Detector (FID) |

| Internal Standard | Mexiletine |

| Application | Quantification of fenfluramine hydrochloride in tablets |

High-Performance Liquid Chromatography (HPLC) Methodologies

Mass Spectrometric Approaches for Detection, Quantification, and Isotopic Analysis

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound. rsc.org It is used not only for sensitive detection and quantification but also for confirming the structural integrity and determining the isotopic purity of the deuterated compound. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) is particularly valuable for distinguishing between H/D isotopolog ions and accurately calculating isotopic enrichment. rsc.orgnih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) or gas chromatography with mass spectrometry (GC-MS) provides high selectivity and sensitivity. nih.govnih.govaltasciences.com

The analysis of deuterated compounds by MS requires careful consideration of potential H/D exchange reactions and the mathematical deconvolution of overlapping isotopic signals to accurately determine the abundance of each isotopologue. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of fenfluramine and its metabolites in complex biological matrices like plasma and brain tissue. nih.govresearchgate.netaltasciences.comnih.gov This technique offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. nih.govnih.gov

In the context of this compound, its primary application is as an internal standard in LC-MS/MS-based bioanalytical methods. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is crucial as it closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte (fenfluramine), correcting for variations during sample preparation and analysis. altasciences.com This leads to highly accurate and precise quantification. nih.govresearchgate.net

Validated LC-MS/MS methods can achieve low limits of quantification, often in the low ng/mL to pg/mL range, making them suitable for pharmacokinetic studies. nih.govnih.govlatamjpharm.org These methods typically involve a rapid extraction from the biological matrix followed by separation on a reversed-phase column and detection by a triple-quadrupole mass spectrometer. nih.govresearchgate.net

Table 4: Example of an LC-MS/MS Method for Fenfluramine Quantification

| Parameter | Method Details nih.govresearchgate.net |

|---|---|

| Instrumentation | UHPLC system coupled to a triple-quadrupole mass spectrometer |

| Chromatography | Reversed-phase C18 column |

| Ionization | Electrospray Ionization (ESI), positive ion mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Internal Standard | Deuterated fenfluramine (e.g., Fenfluramine-d5) |

| Linear Range (Fenfluramine) | 1.64 to 1000 ng/mL |

| Application | Therapeutic drug monitoring in human plasma |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Profile Determination

High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition of rac-Fenfluramine-d5 Hydrochloride. Unlike nominal mass measurements, HRMS can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the experimental mass to be compared against the theoretical (calculated) mass based on the compound's chemical formula.

The chemical formula for rac-Fenfluramine-d5 Hydrochloride is C₁₂D₅H₁₁F₃N·ClH. scribd.com Vendor specifications list the accurate mass of the compound as 272.132. scribd.com An HRMS instrument would be used to measure the mass of the protonated molecule and confirm that the measured value aligns with the calculated theoretical value, thereby confirming the elemental composition and successful deuteration.

Ionization Techniques (e.g., Electrospray Ionization, Atmospheric Pressure Chemical Ionization)

The choice of ionization technique is critical for achieving optimal sensitivity and stability in LC-MS analysis. For fenfluramine and its deuterated analogs, two primary techniques are utilized.

Electrospray Ionization (ESI): ESI is the most commonly employed technique for the analysis of fenfluramine. nih.govnih.gov It is a soft ionization method that is highly efficient for polar molecules and compounds like amines that are easily protonated in solution. Assays using ESI are typically run in positive ion mode, monitoring for the protonated molecule [M+H]⁺. nih.govnih.gov Phenethylamine derivatives like fenfluramine readily form protonated molecules that can subsequently fragment, making them ideal for ESI-MS/MS analysis.

Atmospheric Pressure Chemical Ionization (APCI): APCI serves as a valuable alternative to ESI and has been successfully used in the analysis of amphetamine-related compounds. While both techniques were evaluated for these analytes, APCI was sometimes selected on the basis of producing less matrix effect, which is the suppression or enhancement of ionization due to co-eluting compounds from the sample matrix. Like ESI, it is typically operated in positive ion mode for these analytes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of rac-Fenfluramine-d5 Hydrochloride. It provides detailed information about the carbon-hydrogen framework and is uniquely capable of directly verifying the location and extent of isotopic labeling.

Deuterium (B1214612) NMR (²H NMR) for Direct Confirmation of Deuteration

Deuterium (²H) NMR is the most direct method for confirming the presence and location of deuterium atoms in a molecule. In the ²H NMR spectrum of rac-Fenfluramine-d5 Hydrochloride, signals would be observed only for the deuterium nuclei. For this compound, the spectrum would show resonances corresponding to the five deuterium atoms on the ethyl group (-CD₂-CD₃). The chemical shifts of these signals would confirm their position within the ethyl moiety, providing definitive proof of successful and site-specific deuteration.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Confirmation

Proton NMR (¹H NMR): The ¹H NMR spectrum provides a map of all proton environments in the molecule. For rac-Fenfluramine-d5 Hydrochloride, the key confirmatory feature would be the absence of signals corresponding to the ethyl group protons (the quartet for the CH₂ and the triplet for the CH₃) that would be present in the spectrum of unlabeled fenfluramine. The presence of all other expected aromatic and aliphatic proton signals would confirm that the core structure is correct, while the absence of the ethyl signals verifies the deuteration at that position.

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. In the spectrum of rac-Fenfluramine-d5, the carbons of the main molecular framework would appear as expected. However, the signals for the two carbons of the ethyl group would be directly affected by the attached deuterium atoms. These signals would appear as multiplets due to C-D spin-spin coupling and would likely exhibit significantly lower intensity compared to the protonated carbons. This provides secondary, yet robust, confirmation of the site of isotopic labeling.

Development and Validation of Analytical Assays Utilizing this compound

rac-Fenfluramine-d5 Hydrochloride is specifically designed for use as an internal standard in the development and validation of bioanalytical methods. core.ac.uk Such methods are essential for therapeutic drug monitoring and pharmacokinetic studies, where precise quantification of fenfluramine in biological samples like plasma or brain tissue is required. altasciences.comnih.gov

The validation of these analytical assays is performed in accordance with strict regulatory guidelines, such as those from the U.S. Food & Drug Administration (FDA) or the International Council for Harmonisation (ICH). nih.gov A typical validation process for an LC-MS/MS method using rac-Fenfluramine-d5 as an internal standard involves assessing several key parameters:

Interactive Data Table: Bioanalytical Method Validation Parameters

| Parameter | Description | Acceptance Criteria Example |

| Linearity | The ability of the assay to elicit test results that are directly proportional to the analyte concentration within a given range. | A calibration curve with a correlation coefficient (r²) of >0.99 is typically required. |

| Accuracy | The closeness of the mean test results to the true concentration of the analyte. | The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ). |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. |

| Recovery | The extraction efficiency of an analytical method, defined as the percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Recovery should be consistent, precise, and reproducible. |

| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The impact of the matrix on the quantification should be assessed to ensure it does not compromise accuracy. nih.gov |

By incorporating a stable, isotopically labeled internal standard like rac-Fenfluramine-d5 Hydrochloride, analytical methods can correct for variability in sample preparation and instrument response, thus ensuring the generation of reliable and accurate quantitative data for clinical and research applications. nih.govcore.ac.uk

Specificity, Selectivity, and Matrix Effects

In bioanalytical method development, specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as metabolites, impurities, degradants, or concomitant medications. Selectivity is the ability to differentiate and quantify the analyte in the presence of endogenous matrix components.

A highly selective LC-MS/MS method for the quantification of fenfluramine (FFA) and its active metabolite, norfenfluramine (norFFA), utilizing a deuterated internal standard, has been developed and validated. researchgate.net The method employs multiple reaction monitoring (MRM) detection, which provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions for both the analytes and the internal standard. researchgate.netaltasciences.com For instance, in a validated method for fenfluramine and norfenfluramine in mouse brain homogenate, the MRM transitions were specific enough to prevent interference from the complex matrix. altasciences.com

The matrix effect is a significant consideration in LC-MS/MS assays, as co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate results. altasciences.com The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to compensate for these effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. researchgate.net In a method validated for human plasma, the matrix effect was found to be negligible, demonstrating the effectiveness of the sample preparation and the use of a deuterated internal standard. researchgate.net Similarly, a study on mouse brain homogenate reported an acceptable matrix effect of 100 ± 10%, indicating that co-eluting substances did not significantly affect the analyte's signal. altasciences.com

Linearity, Range, and Calibration Curve Construction

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

For the quantification of fenfluramine and norfenfluramine, calibration curves are typically constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression model, often with a weighting factor (e.g., 1/x or 1/x²), is applied to the data to generate the best fit for the curve.

A recently developed LC-MS/MS method for the therapeutic drug monitoring of fenfluramine and its metabolite in human plasma demonstrated excellent linearity over a broad concentration range. researchgate.net The specifics of the calibration curve parameters from this study are detailed in the table below.

| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |

| Fenfluramine (FFA) | 1.64 - 1000 | > 0.99 |

| Norfenfluramine (norFFA) | 0.82 - 500 | > 0.99 |

This data is derived from a study by Barco et al. (2024). researchgate.net

Another validated method for the analysis of fenfluramine and norfenfluramine in mouse brain tissue also reported acceptable calibration curve linearity with a correlation coefficient (r²) greater than 0.99 over a dynamic range of 0.05 to 5.0 µg/g. altasciences.com

Accuracy, Precision, and Recovery

Accuracy refers to the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is usually expressed as the coefficient of variation (CV%). Recovery is the extraction efficiency of an analytical method, determined by comparing the analytical response from an amount of analyte added to and extracted from the biological matrix with the response from a pure standard of the same concentration.

The use of a deuterated internal standard like this compound is crucial for achieving high accuracy and precision, as it compensates for variability during sample preparation and analysis. researchgate.net

Validation results from a study on fenfluramine and norfenfluramine in human plasma demonstrated that the method is both accurate and reproducible. researchgate.net The intra- and inter-day precision and accuracy were within acceptable limits as per international guidelines.

| Analyte | Concentration Level | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Accuracy (%) |

| Fenfluramine (FFA) | Low QC | < 15% | < 15% | 85-115% |

| Medium QC | < 15% | < 15% | 85-115% | |

| High QC | < 15% | < 15% | 85-115% | |

| Norfenfluramine (norFFA) | Low QC | < 15% | < 15% | 85-115% |

| Medium QC | < 15% | < 15% | 85-115% | |

| High QC | < 15% | < 15% | 85-115% |

General acceptance criteria for accuracy and precision are presented, as reported in a study by Barco et al. (2024). researchgate.net

Similarly, a method for mouse brain tissue demonstrated intra- and inter-run precision with a CV of less than 10% and accuracy within 100 ± 10%. altasciences.com

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ), often referred to as the Lower Limit of Quantification (LLOQ) in bioanalytical assays, is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For bioanalytical methods, the LLOQ is a critical parameter, especially for pharmacokinetic studies where low concentrations of a drug may need to be measured. In the LC-MS/MS method for fenfluramine and norfenfluramine in human plasma, the LLOQ was established and validated. researchgate.net

| Analyte | LLOQ (ng/mL) |

| Fenfluramine (FFA) | 1.64 |

| Norfenfluramine (norFFA) | 0.82 |

This data is derived from a study by Barco et al. (2024). researchgate.net

In a separate study analyzing these compounds in mouse brain, the LOQ was reported to be 0.05 µg/g. altasciences.com

Robustness and Ruggedness of Developed Methods

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days.

A truly robust method will demonstrate a lack of influence on the analytical results from minor variations in the analytical conditions. For an LC-MS/MS method, these variations could include:

pH of the mobile phase

Composition of the mobile phase

Different columns (lots and/or suppliers)

Column temperature

Flow rate

Applications of Rac Fenfluramine D5 Hydrochloride in Mechanistic and Tracer Based Research Methodologies

Role as a Stable Isotope-Labeled Internal Standard in Quantitative Bioanalysis

The primary and most widespread application of rac-Fenfluramine-d5 Hydrochloride is its use as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. This is crucial for the accurate determination of fenfluramine (B1217885) and its major active metabolite, norfenfluramine (B1679916), in complex biological matrices.

Principles of Isotopic Dilution Mass Spectrometry (IDMS) and its Advantages

Isotopic Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes. The fundamental principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the SIL-IS, such as rac-Fenfluramine-d5 Hydrochloride) to a sample containing the native (unlabeled) analyte. nih.gov The SIL-IS is chemically identical to the analyte but has a different mass due to the isotopic substitution.

After the SIL-IS is thoroughly mixed and equilibrated with the sample, the mixture is processed and analyzed by mass spectrometry. The instrument measures the ratio of the signal intensity of the native analyte to that of the SIL-IS. Since the amount of the SIL-IS added is known, the concentration of the native analyte in the original sample can be calculated with high accuracy.

The advantages of using a SIL-IS like rac-Fenfluramine-d5 Hydrochloride in IDMS are numerous:

Correction for Matrix Effects: Biological samples such as plasma, urine, and brain tissue are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, leading to signal suppression or enhancement. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects. By measuring the ratio of the analyte to the SIL-IS, these effects are effectively canceled out, leading to more accurate and reliable quantification. altasciences.com

Compensation for Sample Loss: During the multi-step sample preparation process (e.g., extraction, purification), some amount of the analyte may be lost. The SIL-IS is lost to the same extent as the native analyte, so the ratio of the two remains constant, ensuring that the final calculated concentration is unaffected by variations in recovery. researchgate.net

Improved Precision and Accuracy: By minimizing the impact of matrix effects and sample loss, IDMS with a SIL-IS provides superior precision and accuracy compared to other quantification methods that use external standards or structurally different internal standards. nih.gov

Methodological Considerations for Bioanalytical Assays in Complex Research Matrices

The development of robust bioanalytical assays for fenfluramine in complex matrices like human plasma and brain tissue requires careful consideration of various methodological aspects. The use of rac-Fenfluramine-d5 Hydrochloride as an internal standard is a key component of these methods, which are typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Recent studies have detailed the development and validation of LC-MS/MS methods for the simultaneous quantification of fenfluramine and its metabolite norfenfluramine in human plasma. nih.govresearchgate.net These methods utilize deuterated internal standards, including Fenfluramine-d5, to ensure high precision and accuracy. For instance, a novel method was developed for therapeutic drug monitoring in pediatric patients with epilepsy, demonstrating linearity over a wide range of concentrations. nih.gov

In a study analyzing fenfluramine and norfenfluramine in mouse brain and cerebellum, a synthetic supported liquid extraction (SLE) method was developed and validated using Fenfluramine-d5 and Norfenfluramine-d6 as internal standards. altasciences.com This method demonstrated excellent selectivity and sensitivity, with a limit of quantitation of 0.05 µg/g in mouse brain. altasciences.com The use of the deuterated internal standard was crucial for achieving reliable results in this challenging matrix.

The table below summarizes key parameters from a representative LC-MS/MS method for the quantification of Fenfluramine (FFA) and Norfenfluramine (norFFA) using deuterated internal standards.

| Parameter | Fenfluramine (FFA) | Norfenfluramine (norFFA) |

| Linear Range | 1.64 to 1000 ng/mL | 0.82 to 500 ng/mL |

| Internal Standard | Deuterated Fenfluramine | Deuterated Norfenfluramine |

| Matrix | Human Plasma | Human Plasma |

| Extraction Method | Rapid Extraction | Rapid Extraction |

| Analytical Technique | LC-MS/MS | LC-MS/MS |

| Data derived from a study on therapeutic drug monitoring of fenfluramine and cannabidiol. nih.gov |

Research on Metabolic Pathways Using Isotopic Tracing

The use of stable isotope-labeled compounds like rac-Fenfluramine-d5 Hydrochloride is a powerful strategy for investigating the metabolic fate of drugs. By introducing a labeled version of the drug, researchers can trace its transformation into various metabolites within a biological system.

In Vitro Metabolic Stability Studies with Deuterated Analogs (e.g., microsomes, hepatocytes)

In vitro metabolic stability assays are essential for predicting a drug's in vivo clearance and potential for drug-drug interactions. nuvisan.comnih.gov These assays typically involve incubating the drug with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. mercell.comspringernature.com

While specific studies on the metabolic stability of rac-Fenfluramine-d5 Hydrochloride are not extensively published, the principles of such studies are well-established. In these experiments, the disappearance of the parent compound over time is monitored. Studies on unlabeled fenfluramine have shown that it has low in vitro clearance in human liver S9 fractions, with a half-life of over 120 minutes. nih.gov The major metabolic pathway is N-deethylation to form norfenfluramine. nih.govsurrey.ac.uknih.gov

The use of a deuterated analog like rac-Fenfluramine-d5 Hydrochloride in such studies can help to confirm metabolic pathways. The deuterium (B1214612) atoms are placed on the ethyl group, which is the site of N-deethylation. The cleavage of the carbon-deuterium (C-D) bond is generally slower than the cleavage of a carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect. This can lead to a slower rate of metabolism for the deuterated compound compared to its unlabeled counterpart. Observing a slower formation of norfenfluramine from rac-Fenfluramine-d5 compared to unlabeled fenfluramine would provide strong evidence for N-deethylation being a key metabolic step.

The table below outlines a typical experimental setup for an in vitro metabolic stability study.

| Component | Description |

| Test System | Pooled human liver microsomes or cryopreserved hepatocytes |

| Test Compound | rac-Fenfluramine-d5 Hydrochloride |

| Incubation | The test compound is incubated with the test system in the presence of cofactors (e.g., NADPH) at 37°C. |

| Time Points | Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes). |

| Analysis | The concentration of the remaining parent compound is quantified at each time point using LC-MS/MS. |

| Data Analysis | The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). |

| This table represents a general methodology for in vitro metabolic stability assays. nuvisan.commercell.com |

Investigation of Metabolite Identification and Elucidation Through Isotopic Labeling Shifts

A significant challenge in drug metabolism studies is the identification of novel or unexpected metabolites. Stable isotope labeling is an invaluable tool for this purpose. When a biological sample from a system dosed with a 1:1 mixture of unlabeled drug and its deuterated analog is analyzed by mass spectrometry, the drug and its metabolites will appear as characteristic doublets (pairs of peaks) separated by the mass difference between the labeled and unlabeled versions.

For rac-Fenfluramine-d5 Hydrochloride, any metabolite that retains the deuterated ethyl group will show a mass shift of +5 Da compared to the corresponding metabolite from the unlabeled drug. This "isotopic signature" allows for the rapid and confident identification of drug-related material in complex chromatograms, distinguishing them from endogenous matrix components.

Studies on fenfluramine metabolism have identified several metabolites, with norfenfluramine being the most prominent. nih.govsurrey.ac.uk Other identified metabolic pathways include deamination and subsequent side-chain oxidation. surrey.ac.uk The use of rac-Fenfluramine-d5 Hydrochloride would facilitate the confirmation of these pathways and could aid in the discovery of new, minor metabolites by flagging them with the characteristic isotopic shift.

Mechanistic Studies on Enzyme-Substrate Interactions and Reaction Kinetics with Deuterated Probes

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE). This effect can be exploited to gain insights into the mechanisms of enzyme-catalyzed reactions.

If the cleavage of a C-H bond is the rate-limiting step in a metabolic transformation, replacing that hydrogen with deuterium (to form a C-D bond) will slow down the reaction. The magnitude of this KIE can provide information about the transition state of the reaction and the degree to which the C-H bond is broken in this state.

Fenfluramine is metabolized by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C9, CYP2C19, and CYP2D6. nih.govfda.gov The primary metabolic route, N-deethylation, involves the cleavage of a C-H bond on the ethyl group. By comparing the rate of N-deethylation of fenfluramine with that of rac-Fenfluramine-d5 Hydrochloride, researchers could determine the KIE for this reaction. A significant KIE would indicate that C-H bond cleavage is a rate-determining step in the formation of norfenfluramine.

The table below lists the major enzymes involved in fenfluramine metabolism.

| Enzyme Family | Specific Isoforms Involved |

| Cytochrome P450 (CYP) | CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6 |

| Data derived from in vitro studies on fenfluramine metabolism. nih.govfda.gov |

Kinetic Isotope Effects (KIE) in Enzyme Mechanism Elucidation

The carbon-deuterium (C-D) bond is stronger than the C-H bond, and thus requires more energy to break. This difference in bond strength can lead to a slower rate of reaction for the deuterated compound, a phenomenon known as the kinetic isotope effect (KIE). nih.govprinceton.edu The magnitude of the KIE provides valuable insights into the transition state of the reaction and can help to confirm whether C-H bond cleavage is indeed the rate-determining step. nih.gov

In the context of rac Fenfluramine-d5 Hydrochloride, a significant KIE in its N-de-ethylation would manifest as a slower formation of norfenfluramine-d5 compared to the formation of norfenfluramine from the non-deuterated parent drug. This would provide strong evidence that the cleavage of the C-H bond on the ethyl group is a critical, rate-limiting step in the catalytic cycle of the involved CYP enzymes. surrey.ac.uk

Table 1: Research Findings on Fenfluramine Metabolism and KIE Principles

| Research Area | Finding | Implication for this compound |

| Metabolizing Enzymes | Fenfluramine is primarily metabolized by CYP1A2, CYP2B6, and CYP2D6, with minor contributions from CYP2C9, CYP2C19, and CYP3A4/5. drugbank.comnih.govmdpi.com | KIE studies using the d5 analog can help to elucidate the specific role and mechanism of each of these enzymes in its metabolism. |

| Primary Metabolic Pathway | The main metabolic pathway is N-de-ethylation to form norfenfluramine. surrey.ac.uk | Deuteration at the ethyl group directly probes the rate-limiting step of this primary metabolic conversion. |

| Kinetic Isotope Effect | The substitution of hydrogen with deuterium can slow down the rate of C-H bond cleavage, leading to a measurable KIE if this step is rate-limiting. nih.govprinceton.edu | A significant KIE would confirm that C-H bond cleavage is rate-determining in the N-de-ethylation of fenfluramine. |

| Metabolic Switching | Deuteration at one metabolic site can sometimes lead to an increase in metabolism at an alternative site, a phenomenon known as metabolic switching. nih.gov | In the case of fenfluramine-d5, a slower N-de-ethylation could potentially increase the rate of other metabolic pathways, such as deamination. |

Contributions to Theoretical Chemistry and Computational Modeling in Drug Disposition Research

In addition to its experimental applications, this compound serves as a valuable compound for the development and validation of theoretical and computational models in drug disposition research. researchgate.netnih.govfrontiersin.org These in silico approaches aim to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates, thereby accelerating the drug development process. nih.gov

Computational models, such as Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations, can be used to predict how fenfluramine and its deuterated analog interact with metabolizing enzymes like CYP2D6. nih.govnih.gov For instance, molecular docking studies can simulate the binding of this compound within the active site of a CYP enzyme. nih.gov By comparing the predicted binding affinity and orientation of the deuterated versus the non-deuterated compound, researchers can gain insights into the structural determinants of substrate recognition and metabolism.

Furthermore, the experimental data obtained from studies with this compound, such as its metabolic stability and the observed KIE, can be used to refine and validate these computational models. exlibrisgroup.com A robust computational model should be able to accurately predict the observed differences in the metabolic profiles of the deuterated and non-deuterated forms of fenfluramine.

Table 2: Applications in Computational Modeling

| Computational Method | Application to this compound | Potential Insights |

| Molecular Docking | Simulating the binding of the compound within the active sites of CYP enzymes. nih.gov | Understanding the preferred binding orientation and the key amino acid residues involved in the interaction. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the structural features of fenfluramine and related compounds with their metabolic rates. nih.gov | Predicting the metabolic stability of new analogs and understanding the impact of structural modifications, including deuteration. |

| Pharmacophore Modeling | Identifying the essential three-dimensional arrangement of chemical features required for binding to metabolizing enzymes. | Guiding the design of new compounds with modified metabolic profiles. |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Integrating in vitro metabolic data to predict the in vivo pharmacokinetic profile of the compound. nih.gov | Simulating how deuteration might affect the overall exposure and clearance of fenfluramine in the body. |

Quality Control and Reference Standard Development for Rac Fenfluramine D5 Hydrochloride

Characterization of Chemical and Isotopic Purity for Reference Materials

The comprehensive characterization of a reference material is paramount to its utility. For rac Fenfluramine-d5 Hydrochloride, this involves a multi-faceted approach to determine both its chemical and isotopic purity. Reputable suppliers of this reference material, such as LGC Standards, often provide a Certificate of Analysis that includes a stated purity, which is commonly greater than 95% as determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.com

Chemical Purity Assessment: The chemical purity of this compound is established using a combination of analytical techniques. HPLC is a primary method for quantifying the main component and identifying any organic impurities. A typical HPLC analysis would separate the main compound from any related substances, degradation products, or residual solvents from the synthesis process.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is another powerful, non-destructive technique for purity assessment. It allows for the direct quantification of the analyte against a certified internal standard without the need for a specific reference standard of the analyte itself. For a compound like this compound, ¹H NMR and ¹⁹F NMR (due to the trifluoromethyl group) can be employed to confirm the structure and quantify the material.

Isotopic Purity Assessment: The isotopic purity, specifically the degree of deuterium (B1214612) incorporation, is a critical parameter for a stable isotope-labeled internal standard. Mass spectrometry (MS) is the definitive technique for this determination. High-resolution mass spectrometry can differentiate between the deuterated compound and its unlabeled counterpart, as well as molecules with incomplete deuteration. The goal is to have a high percentage of the molecules containing the desired number of deuterium atoms (five in this case) to minimize isobaric interference with the analyte being quantified. A high isotopic enrichment, often specified as atom percent D, ensures the accuracy of the quantitative analysis.

A summary of the key characterization data and typical analytical techniques is presented in the table below.

| Parameter | Analytical Technique(s) | Typical Specification | Purpose |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy | Conforms to structure | Confirms the correct chemical structure of the compound. |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC), Quantitative NMR (qNMR) | >95% | Quantifies the main compound and identifies organic impurities. |

| Isotopic Purity | Mass Spectrometry (MS) | High atom % D | Determines the degree of deuterium incorporation and isotopic distribution. |

| Residual Solvents | Headspace Gas Chromatography (GC-HS) | Within specified limits | Quantifies any remaining solvents from the manufacturing process. |

| Water Content | Karl Fischer Titration | <1% | Determines the amount of water present in the material. |

Stability Assessment of this compound Reference Standards

Establishing the stability of a reference standard is a crucial aspect of its characterization, as it determines its shelf-life and appropriate storage conditions. Stability studies for this compound reference standards are designed to evaluate the potential for degradation over time and under various environmental conditions. These studies typically follow protocols outlined by regulatory bodies such as the International Council for Harmonisation (ICH).

Long-Term Stability Studies: Long-term stability studies are conducted under the recommended storage conditions, which for this compound is often at +4°C. lgcstandards.com Samples are stored for an extended period, and their purity and identity are periodically tested using stability-indicating methods, such as HPLC. The data from these studies are used to establish the retest period or expiry date for the reference material.

Accelerated Stability Studies: Accelerated stability studies involve storing the reference material at elevated temperatures and humidity levels to predict its long-term stability in a shorter timeframe. These studies can also provide insights into the compound's degradation pathways and help in identifying potential degradation products. While specific accelerated stability data for this compound is not publicly available, a typical study might involve storing the compound at 40°C and 75% relative humidity for several months.

The table below outlines a general framework for stability testing of a reference standard like this compound.

| Study Type | Storage Conditions | Testing Frequency | Parameters Monitored |

| Long-Term | +4°C (or as recommended) | 0, 3, 6, 9, 12, 18, 24 months | Appearance, Purity (HPLC), Water Content |

| Accelerated | 25°C/60% RH; 40°C/75% RH | 0, 1, 3, 6 months | Appearance, Purity (HPLC), Degradation Products |

Role in Certified Reference Material (CRM) Programs and Inter-laboratory Comparisons

While this compound is widely used as an internal standard, its formal designation as a Certified Reference Material (CRM) and its inclusion in inter-laboratory comparison studies are critical for ensuring measurement traceability and comparability across different laboratories.

Certified Reference Materials (CRMs): A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The production of CRMs is carried out by accredited reference material producers under stringent quality systems, such as ISO 17034. While many suppliers offer this compound as a reference standard, its availability as a fully certified CRM with a comprehensive certificate of analysis from an accredited body would provide the highest level of assurance for its use in critical applications.

Compliance with Academic and Regulatory Quality Assurance Guidelines (e.g., ISO Standards for Reference Material Producers)

The production of high-quality reference standards, particularly those intended for use in regulated environments, must adhere to internationally recognized quality assurance guidelines. The most relevant standard for producers of reference materials is ISO 17034, "General requirements for the competence of reference material producers."

ISO 17034 Accreditation: Accreditation to ISO 17034 provides a formal recognition that a reference material producer has a robust quality management system and is technically competent to produce reference materials of a specified quality. aroscientific.comansi.orgnata.com.au This standard covers all aspects of the production process, including:

Personnel: Ensuring staff are competent and appropriately trained.

Equipment: Proper calibration and maintenance of all analytical and production equipment.

Material Characterization: Use of validated methods for determining identity, purity, and other relevant properties.

Stability Assessment: Conducting and documenting long-term and accelerated stability studies.

Certification: Providing a comprehensive Certificate of Analysis with all necessary information, including assigned values and their uncertainties.

Documentation and Record-Keeping: Maintaining detailed records of all production and quality control activities.

Producers of this compound that are accredited to ISO 17034 provide end-users with a high degree of confidence in the quality and reliability of their reference standards. This compliance is essential for laboratories that operate under their own quality systems, such as ISO/IEC 17025 for testing and calibration laboratories.

The adherence to these quality standards ensures that each batch of this compound reference material is produced and tested in a consistent and controlled manner, ultimately contributing to the accuracy and validity of analytical measurements in a wide range of scientific disciplines.

Emerging Research Directions and Future Perspectives for Studies Involving Rac Fenfluramine D5 Hydrochloride

Integration with Advanced 'Omics' Technologies (e.g., Metabolomics, Proteomics)

The use of stable isotope-labeled compounds, such as rac-Fenfluramine-d5 Hydrochloride, is becoming increasingly integral to advanced 'omics' technologies like metabolomics and proteomics. symeres.comchempep.com These fields aim to comprehensively identify and quantify the vast array of small molecules (metabolites) and proteins within a biological system. Stable isotope labeling is a powerful tool in these disciplines, offering a way to trace the fate of molecules and provide precise quantification. silantes.com

In metabolomics, deuterated standards like rac-Fenfluramine-d5 Hydrochloride are essential for accurate quantification of metabolites. By adding a known amount of the labeled standard to a sample, researchers can correct for variations in sample preparation and analytical instrumentation, a technique known as stable isotope dilution analysis. clearsynth.com This is particularly crucial for creating reliable metabolic profiles and identifying biomarkers for various physiological or pathological states. The use of stable isotopes like deuterium (B1214612) (²H), ¹³C, and ¹⁵N enhances the specificity and accuracy of mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies, which are cornerstone analytical techniques in metabolomics. symeres.comsigmaaldrich.com

In the realm of proteomics, which is the large-scale study of proteins, stable isotope labeling is used to quantify changes in protein expression levels. chempep.com While direct application of a deuterated drug analog might be less common than labeled amino acids (Stable Isotope Labeling with Amino acids in Cell culture - SILAC), the principles are similar. The use of stable isotope-labeled compounds allows for the precise comparison of protein abundance between different samples, providing insights into cellular processes, disease mechanisms, and drug responses. The stability and safety of non-radioactive isotopes make them highly valuable for these in-depth biological investigations. chempep.comsilantes.com

Future research could see the expanded use of rac-Fenfluramine-d5 Hydrochloride and similar labeled compounds to probe the metabolic pathways affected by fenfluramine (B1217885). By tracing the metabolic fate of the deuterated compound, researchers can gain a more detailed understanding of its biotransformation and its impact on the broader metabolome and proteome.

Novel Applications in Non-Clinical Environmental or Forensic Analytical Methodologies

The precision and reliability offered by deuterated internal standards make rac-Fenfluramine-d5 Hydrochloride a valuable tool in non-clinical fields such as environmental and forensic analysis. clearsynth.com In these areas, the accurate detection and quantification of chemical compounds in complex matrices are of utmost importance.

Environmental Analysis:

Pharmaceuticals and their metabolites are increasingly recognized as environmental contaminants. Stable isotope-labeled standards are crucial for the sensitive and accurate monitoring of these substances in environmental samples like water and soil. symeres.com rac-Fenfluramine-d5 Hydrochloride can serve as an ideal internal standard for the quantification of fenfluramine and its metabolites in environmental matrices. The use of a deuterated standard helps to compensate for matrix effects, where other components in the sample can interfere with the analysis, ensuring more accurate and reliable results. clearsynth.com

Forensic Toxicology:

In forensic toxicology, the definitive identification and quantification of drugs and their metabolites in biological samples is critical. lgcstandards.com Deuterated compounds are considered the gold standard for internal standards in mass spectrometric methods used in forensic analysis. researchgate.net rac-Fenfluramine-d5 Hydrochloride, with its chemical and physical properties nearly identical to the non-labeled analyte, provides for similar extraction recovery and chromatographic behavior, leading to highly accurate quantification. researchgate.net This is essential for casework involving the detection of fenfluramine.

The table below summarizes the key applications of rac-Fenfluramine-d5 Hydrochloride in these non-clinical analytical fields.

| Field | Application | Key Advantage of Deuterated Standard |

| Environmental Analysis | Quantification of fenfluramine in water and soil samples. | Compensates for matrix effects, leading to more accurate results. clearsynth.com |

| Forensic Toxicology | Used as an internal standard for the precise quantification of fenfluramine in biological samples. | Similar physical and chemical properties to the analyte ensure high accuracy and reliability. researchgate.net |

Development of Innovative Synthetic Routes for Deuterated Fenfluramine Analogs

The synthesis of deuterated compounds like rac-Fenfluramine-d5 Hydrochloride is a specialized area of organic chemistry. symeres.com The development of innovative and efficient synthetic routes is an ongoing area of research, driven by the need for high-purity labeled compounds for various applications. nih.gov

Current methods for preparing fenfluramine often involve the reductive amination of a ketone precursor, 1-(3-(trifluoromethyl)phenyl)propan-2-one. google.comgoogle.com The introduction of deuterium atoms can be achieved by using deuterated reagents at specific steps in the synthesis. For instance, a deuterated reducing agent could be used in the reductive amination step to introduce deuterium atoms into the ethylamine (B1201723) side chain.

Future research in this area may focus on several key aspects:

Stereoselective Synthesis: Developing methods to selectively synthesize specific stereoisomers of deuterated fenfluramine analogs.

Regioselective Deuteration: Creating synthetic strategies to place deuterium atoms at specific positions within the molecule, which can be useful for studying metabolic pathways and reaction mechanisms. symeres.com

Improved Efficiency and Safety: Designing synthetic routes that are more efficient, cost-effective, and avoid the use of hazardous reagents. google.com

Novel Analogs: Synthesizing a wider range of deuterated fenfluramine analogs with different substitution patterns to explore structure-activity relationships and metabolic profiles. The synthesis of analogs with other fluorine-containing groups, such as the pentafluorosulfanyl (SF5) group, has already been explored for fenfluramine, indicating a potential avenue for creating novel deuterated versions as well. researchgate.net

The development of new synthetic methodologies will not only provide a more extensive toolkit of deuterated standards but also contribute to the broader field of synthetic organic chemistry. mdpi.com

Future Directions in the Design and Use of Stable Isotope-Labeled Probes in Fundamental Chemical and Biological Research

Stable isotope-labeled compounds, including rac-Fenfluramine-d5 Hydrochloride, are poised to play an even more significant role in fundamental chemical and biological research. symeres.comsilantes.com Their utility as non-radioactive tracers provides a safe and effective way to investigate complex biological processes at the molecular level. chempep.comsilantes.com

Future directions in this field are likely to include:

Mechanistic Studies: The kinetic isotope effect, where the replacement of an atom with its heavier isotope can alter the rate of a chemical reaction, can be exploited using deuterated compounds to elucidate reaction mechanisms. symeres.com This is applicable to studying enzyme kinetics and the mechanisms of drug metabolism.

Dynamic Metabolic Profiling: Using stable isotope tracers to follow the metabolic fate of compounds in real-time within living organisms or cell cultures. This can provide a dynamic view of metabolic fluxes and how they are altered by drugs or disease.

Advanced Imaging Techniques: The use of stable isotopes in conjunction with advanced imaging techniques, such as mass spectrometry imaging (MSI), could allow for the visualization of the spatial distribution of drugs and their metabolites within tissues.

Probing Drug-Target Interactions: Designing stable isotope-labeled probes that can be used to identify and characterize the binding of drugs to their protein targets. This can be achieved through techniques like photoaffinity labeling coupled with mass spectrometry.

The continued development and application of stable isotope-labeled probes will undoubtedly lead to new discoveries and a deeper understanding of the intricate workings of biological systems. chempep.com The versatility and precision offered by these tools make them indispensable for modern scientific research. clearsynth.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.